2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole -

2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

Catalog Number: EVT-3966396
CAS Number:
Molecular Formula: C22H16BrN5O
Molecular Weight: 446.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

Compound Description: This compound is a thiazole derivative that has been investigated for its potential as a Pim-1 kinase inhibitor for cancer treatment. [] The research focused on understanding its molecular structure, electronic properties, and vibrational spectra using DFT calculations and spectroscopic analysis. []

Relevance: This compound, like the target compound 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, shares a central 4,5-dihydro-1H-pyrazole ring substituted at the 1-position with an aromatic ring system. Additionally, both compounds feature a halogenated phenyl substituent attached to the pyrazole ring (chlorophenyl in this compound and bromophenyl in the target compound). This structural similarity suggests potential shared biological activity profiles. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This compound, characterized by X-ray crystallography, exhibits a complex structure with two distinct ring systems connected by a C-C bond between a dihydropyrazolyl and a pyrazolyl ring. []

Relevance: This compound is structurally similar to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole due to the presence of a 4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole moiety in both structures. The presence of halogen-substituted phenyl rings (bromophenyl and chlorophenyl) in both compounds further emphasizes this structural link. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound, synthesized from a pyrazole-1-carbothioamide precursor, incorporates a 4,5-dihydro-1,3-thiazole ring fused to the pyrazole core. [] Its synthesis and characterization were confirmed through FT-IR, NMR, and LCMS analysis. []

Relevance: The core structure of this compound, featuring a 4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazole moiety with a chlorophenyl substituent on the pyrazole ring, bears resemblance to the core structure of 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. This structural similarity, particularly the shared pyrazole and thiazole rings, suggests potential commonalities in their chemical properties. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound, characterized by X-ray crystallography, features a central pyrazole ring with an envelope conformation. [] It has been studied for its conformational flexibility and intermolecular interactions. []

Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole are both structurally defined by the presence of a 4,5-dihydro-1H-pyrazol-3-yl)thiazole core. This shared core structure, particularly the presence of a thiazole ring directly linked to the pyrazole, suggests that these compounds might share similar chemical properties and reactivity profiles. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Compound Description: These two compounds are isostructural derivatives, differentiated only by the halogen substituent on a single phenyl ring. [] Both structures are predominantly planar, with the exception of one fluorophenyl group positioned perpendicularly to the main molecular plane. []

Relevance: These compounds share a significant structural similarity with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, specifically the presence of a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core. The variation in halogen substitution patterns across the three structures (chlorine, fluorine, and bromine) allows for exploration of structure-activity relationships within this chemical class. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound, characterized by X-ray crystallography, exhibits a T-shaped molecular structure. [] The crystal packing is primarily governed by C—H⋯S and C—Br⋯π interactions. []

Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole share the 4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole structural motif. The presence of both a bromophenyl and a fluorophenyl substituent on the pyrazole ring in both compounds further highlights this structural connection. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound exhibits a T-shaped molecular geometry, with a near-planar pyrazole ring and a perpendicular fluorobenzene substituent. [] Intermolecular π–π interactions between pyrazole rings dominate its crystal packing. []

Relevance: This compound shares a 4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole core with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds feature a halogen-substituted phenyl ring attached to the pyrazole (chlorophenyl in this compound and bromophenyl in the target). This shared scaffold suggests potential similarities in their chemical properties and reactivity. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Compound Description: This compound was studied using Density Functional Theory (DFT) to determine its structural and electronic properties, including vibrational frequencies and molecular orbitals. [] Additionally, molecular docking simulations were used to evaluate its potential interactions with target macromolecules. []

Relevance: This compound exhibits significant structural similarity to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, as they both feature a (4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole core and a halogenated phenyl substituent on the pyrazole ring (chlorophenyl in this compound and bromophenyl in the target). This shared structural motif suggests they may possess similar pharmacological profiles. []

2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole

Compound Description: This compound, characterized by X-ray crystallography, demonstrates a planar conformation with an 8H-indeno[1,2-d]thiazole ring system linked to the pyrazole core. [] The crystal packing reveals weak intermolecular C—H⋯N interactions. []

Relevance: The structural framework of this compound closely resembles that of 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds feature a central 4,5-dihydro-1H-pyrazol-1-yl)thiazole moiety with a bromophenyl and a fluorophenyl substituent on the pyrazole ring. This shared structure suggests a potential for similar chemical reactivity and pharmacological properties. []

2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound, analyzed using X-ray crystallography, exhibits a twisted conformation, with significant dihedral angles between its aromatic rings. [] It was observed to exist as an inversion twin in its crystalline form. []

Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole both share a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core. Despite differences in substituents, this core structural similarity suggests potential similarities in their fundamental chemical properties. []

4-(Benzofuran-2-yl)-2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

Compound Description: This compound, analyzed by X-ray crystallography, showcases a near-planar arrangement of its benzofuranyl, thiazolyl, pyrazolyl, and chlorophenyl rings. [] The crystal structure is stabilized by C—H...F interactions, forming inversion dimers. []

Relevance: This compound shares a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds also feature a halogen-substituted phenyl ring on the pyrazole (chlorophenyl in this compound and bromophenyl in the target). This common structural framework suggests that they might exhibit related chemical properties. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals two independent molecules in the asymmetric unit, differing in the orientation of the fluorobenzene ring relative to the pyrazole. [] It displays a T-shaped molecular structure with intermolecular C—H⋯π interactions. []

Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole both feature a central (4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole moiety. This shared core structure, particularly the presence of a thiazole ring directly attached to the pyrazole, points to potential similarities in their chemical properties and reactivity profiles. []

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound, analyzed using X-ray crystallography, adopts a twisted conformation and features a ferrocenyl group attached to the pyrazole ring. [] The crystal packing is characterized by intermolecular C—H⋯N, C—H⋯O hydrogen bonds, and weak C—H⋯π interactions. []

Relevance: Despite the presence of a ferrocenyl group in this compound, it shares the (4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole structural motif with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. This common structural feature, particularly the thiazole ring directly connected to the pyrazole, suggests potential similarities in their chemical behavior. []

2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine

Compound Description: This compound was synthesized using microwave irradiation and characterized using NMR, IR, and LCMS techniques. [] Its structure features a pyrazolyl thiazole core with a pendant piperonal (1,3-benzodioxole) moiety. []

Relevance: Similar to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, this compound contains a (4,5-dihydro-1H-pyrazol-3-yl)thiazole core. This structural similarity, particularly the presence of a thiazole ring directly linked to the pyrazole, suggests that these compounds might share similar chemical properties and reactivity profiles. []

Properties

Product Name

2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

Molecular Formula

C22H16BrN5O

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C22H16BrN5O/c23-16-9-7-14(8-10-16)19-12-20(21-25-17-5-1-2-6-18(17)26-21)28(27-19)22(29)15-4-3-11-24-13-15/h1-11,13,20H,12H2,(H,25,26)

InChI Key

FBTXKABBDISDJY-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CN=CC=C3)C4=NC5=CC=CC=C5N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.